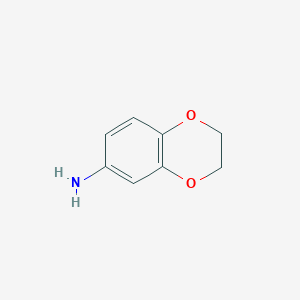

1,4-Benzodioxan-6-amine

描述

Significance of the 1,4-Benzodioxane (B1196944) Scaffold in Contemporary Medicinal Chemistry

The 1,4-benzodioxane ring system is a prominent and versatile scaffold in the field of medicinal chemistry. researchgate.netnih.gov This structural motif is found in a variety of natural products, such as lignans, and has been extensively used as a template for designing a wide array of biologically active synthetic compounds. researchgate.netscirp.org The therapeutic potential of molecules containing the 1,4-benzodioxane core is diverse, with research demonstrating activities including anti-inflammatory, anticancer, antimicrobial, antioxidant, and anti-hepatotoxic effects. researchgate.netscirp.orgtsijournals.com

The value of this scaffold is enhanced by two key structural features: the potential for substitution on the dioxane ring, which can create chiral centers, and the decoration of the benzene (B151609) ring, which often influences receptor subtype selectivity. researchgate.net Compounds incorporating the 1,4-benzodioxane moiety have been developed as agonists and antagonists for several neuronal receptors, including nicotinic, α₁ adrenergic, and serotoninergic subtypes. nih.gov For instance, Doxazosin, a drug used for treating hypertension and benign prostatic hyperplasia, features the 1,4-benzodioxane structure. scirp.orgscirp.org Its continued prevalence in drug discovery highlights the scaffold's enduring importance. nih.gov

Role of 1,4-Benzodioxan-6-amine as a Pivotal Synthetic Intermediate and Core Structure

This compound, also known as 6-amino-1,4-benzodioxan, serves as a crucial starting material and intermediate in the synthesis of more complex molecules. sigmaaldrich.comchembk.com Its structure, which combines the stable 1,4-benzodioxane framework with a reactive amine group at the 6-position, makes it an ideal building block for creating diverse derivatives.

Researchers have utilized this compound to synthesize a variety of novel compounds. For example, it has been used as a precursor for N-substituted sulfonamide derivatives. researchgate.netscielo.br In these syntheses, the amine group is reacted with various alkyl or aryl sulfonyl chlorides to form sulfonamides, which can be further modified. researchgate.netscielo.br Other applications include its use in the preparation of novel azo dyes and as a ligand in the formation of platinum complexes being investigated for potential antitumor activity. researchgate.netresearchgate.net It was also employed in the synthesis of N-(2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins, which have shown anti-tumor properties. sigmaaldrich.com

The following table summarizes the key properties of this pivotal intermediate.

| Property | Value |

| CAS Number | 22013-33-8 |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.17 g/mol |

| Melting Point | 26-31 °C |

| Boiling Point | 116-118 °C (at 3 mmHg) |

| Density | 1.231 g/mL |

| Refractive Index | n20/D 1.599 |

Data sourced from various chemical suppliers and databases. sigmaaldrich.comavantorsciences.com

Scope and Objectives of Academic Research Pertaining to this compound

Academic research focused on this compound and its derivatives is primarily driven by the quest for new therapeutic agents and biologically active molecules. The overarching objective is to explore the structure-activity relationships of novel compounds synthesized from this key intermediate.

A significant area of investigation involves synthesizing series of derivatives to screen for specific biological activities. For instance, research has been directed towards creating sulfonamide derivatives to evaluate their potential as enzyme inhibitors, such as against α-glucosidase and acetylcholinesterase. researchgate.netscielo.br Another major research thrust is in the field of oncology. Scientists have designed and synthesized 1,4-benzodioxane-6-carboxylic acid amide analogs and platinum complexes containing the this compound ligand to study their anticancer potential. scirp.orgscirp.orgresearchgate.net The synthesis of novel azo dyes from this compound for various industrial and scientific applications also forms a part of the research landscape. researchgate.net These studies aim to characterize the new molecules thoroughly using techniques like NMR, IR spectroscopy, and mass spectrometry, and to understand their mechanisms of action at a molecular level. scirp.orgresearchgate.netscielo.br

The table below highlights some of the research into derivatives synthesized from this compound.

| Derivative Class | Synthetic Approach | Research Objective |

| Sulfonamides | Reaction of this compound with various alkyl/aryl sulfonyl chlorides. researchgate.netscielo.br | To investigate enzyme inhibitory potential (e.g., against α-glucosidase and acetylcholinesterase). scielo.br |

| Acetamides | N-alkylation of a parent sulfonamide with 2-bromo-N-(substituted-phenyl)acetamides. scielo.br | To explore enzyme inhibitory activities. scielo.br |

| Azo Dyes | Diazotization of this compound followed by coupling reactions. researchgate.net | To synthesize and characterize novel dyes for versatile applications. researchgate.net |

| Platinum Complexes | Reaction with platinum-containing precursors like cis-[PtCl₂(dmso)₂]. researchgate.net | To evaluate stability, DNA binding, and antitumor effects against cancer cell lines. researchgate.net |

Structure

3D Structure

属性

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKOZYWGZKRTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176461 | |

| Record name | 1,4-Benzodioxan-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22013-33-8 | |

| Record name | 1,4-Benzodioxan-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22013-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzodioxan-6-ylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022013338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzodioxan-6-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-benzodioxan-6-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies Involving 1,4 Benzodioxan 6 Amine

General Synthetic Routes to the 1,4-Benzodioxane (B1196944) Ring System

The 1,4-benzodioxane core is a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. rsc.orgnih.gov Its synthesis has been accomplished through several strategic approaches, each offering distinct advantages in terms of starting materials, regioselectivity, and stereocontrol.

One of the most established methods involves the Williamson ether synthesis, where a catechol derivative reacts with a dielectrophile like 1,2-dibromoethane (B42909) or 3-chloro-1,2-propanediol. scirp.org An industrially scalable variant of this approach starts with a phenoxypropanediol intermediate, which is then sulfonated to introduce a good leaving group. Subsequent intramolecular cyclization under basic conditions efficiently yields the 1,4-benzodioxane ring.

Another effective technique relies on the condensation of an α-bromophenone with a phenol, which has been pivotal in the synthesis of natural products like silybin. rsc.org More advanced methods have also been developed to control stereochemistry. For instance, the Sharpless asymmetric dihydroxylation of cinnamyl alcohol derivatives can produce chiral triols, which, after conversion to an epoxyalcohol and subsequent Mitsunobu reaction and cyclization, yield enantiomerically pure 1,4-benzodioxane structures. rsc.org

Modern catalytic methods, such as ring-closing metathesis using efficient nitro-Grela catalysts, provide a versatile route to substituted 1,4-benzodioxines, which can then be hydrogenated to the desired saturated ring system. researchgate.net Furthermore, natural product synthesis has inspired routes starting from readily available materials like gallic acid and caffeic acid, transforming them through a series of steps including esterification, etherification, and reduction. rsc.orgscirp.org

Preparation of 1,4-Benzodioxan-6-amine Precursors for Chemical Synthesis

The direct precursor, this compound, is a critical starting material for numerous derivatization strategies. pjps.pkwho.int Its preparation often involves the introduction of a nitrogen-containing functional group onto the benzene (B151609) ring of the 1,4-benzodioxane system, followed by reduction.

A common strategy is the nitration of the 1,4-benzodioxane ring followed by the reduction of the resulting nitro group to an amine. However, direct electrophilic nitration can be challenging, sometimes producing a mixture of 6- and 7-nitro isomers that are difficult to separate. tandfonline.com To overcome this, regioselective methods are preferred.

One such method involves the Friedel-Crafts acylation of a 2-substituted-1,4-benzodioxin, which has been shown to proceed with high selectivity at the 6-position. tandfonline.com The resulting 6-acyl derivative can then be converted to the 6-amino compound through established chemical transformations. An alternative elegant approach is the Curtius rearrangement of a 6-carboxy-1,4-benzodioxane derivative, which provides a direct and efficient route to the desired 6-amino-1,4-benzodioxane precursor. tandfonline.com

Advanced Derivatization Reactions Utilizing the Amine Functionality of this compound

The primary amine group of this compound is a versatile handle for a wide array of chemical modifications, enabling the synthesis of diverse compound libraries. The formation of sulfonamides is a particularly prominent derivatization strategy.

Synthesis of Novel Sulfonamide Derivatives

Sulfonamides derived from this compound have attracted significant interest. The general synthesis involves the reaction of the amine with a suitable sulfonyl chloride to form a secondary sulfonamide, which can then be further functionalized on the sulfonamide nitrogen.

A series of novel N-substituted sulfonamides has been synthesized through a two-step process. pjps.pkresearchgate.net The initial step involves the reaction of this compound with 4-chlorobenzenesulfonyl chloride in an aqueous sodium carbonate solution to yield the parent sulfonamide, N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamide. pjps.pk

This intermediate is subsequently N-alkylated or N-aralkylated by reacting it with various alkyl or aralkyl halides. pjps.pk The reaction is typically carried out in N,N-dimethylformamide (DMF) using a base such as lithium hydride to deprotonate the sulfonamide nitrogen, facilitating its attack on the electrophilic halide. pjps.pkresearchgate.net This straightforward sequence allows for the generation of a library of diverse derivatives.

Table 1: Synthesis of N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamides

| Compound ID | Alkyl/Aralkyl Halide Used | Final Product Name |

| 5d | 1-Bromobutane | N-(1-butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide pjps.pkresearchgate.net |

| 5f | 2-Bromopentane | N-(pentane-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide pjps.pkresearchgate.net |

| 5i | Benzyl bromide | N-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide pjps.pkresearchgate.net |

| 5j | (2-Bromoethyl)benzene | N-(2-phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide pjps.pkresearchgate.net |

The synthesis of ethylated sulfonamides from this compound has been achieved to create new chemical entities. who.intresearchgate.netnih.gov This process begins with the reaction of this compound with ethane (B1197151) sulfonyl chloride. who.intresearchgate.net The reaction is performed in an aqueous medium with the pH adjusted to 9-10 using sodium carbonate, yielding N-(2,3-dihydrobenzo who.intCurrent time information in Bangalore, IN.dioxin-6-yl)ethanesulfonamide. who.int

This key intermediate is then subjected to further derivatization. who.intresearchgate.net In a manner similar to the chloro-benzenesulfonamides, the secondary sulfonamide is dissolved in DMF and activated with lithium hydride. The subsequent addition of various alkyl or aralkyl halides leads to the formation of a series of N-alkyl/aralkyl substituted N-(2,3-dihydrobenzo who.intCurrent time information in Bangalore, IN.dioxin-6-yl)ethanesulfonamides. who.intresearchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods such as IR, ¹H-NMR, and mass spectrometry. who.intnih.gov

Table 2: Synthesis of Ethylated Sulfonamides and Derivatives

| Step | Reactants | Reagents & Conditions | Product |

| 1 | 1,4-Benzodioxane-6-amine, Ethane sulfonyl chloride | Aq. Na₂CO₃, pH 9-10, Stirring 4-5 hrs | N-(2,3-dihydrobenzo who.intCurrent time information in Bangalore, IN.dioxin-6-yl)ethanesulfonamide who.int |

| 2 | N-(2,3-dihydrobenzo who.intCurrent time information in Bangalore, IN.dioxin-6-yl)ethanesulfonamide, Alkyl/Aralkyl halides | LiH, DMF, Stirring 4-5 hrs | N-alkyl/aralkyl substituted N-(2,3-dihydrobenzo who.intCurrent time information in Bangalore, IN.dioxin-6-yl)ethanesulfonamides who.intresearchgate.net |

A more complex set of derivatives has been synthesized by incorporating an acetamide (B32628) moiety. scielo.brscienceopen.comresearchgate.net The synthesis is a multi-step procedure that begins with the preparation of N-(2,3-dihydrobenzo who.intCurrent time information in Bangalore, IN.-dioxin-6-yl)-4-methylbenzenesulfonamide. This is achieved by reacting this compound with 4-methylbenzenesulfonyl chloride (tosyl chloride) in an aqueous alkaline solution. scielo.br

The second part of the synthesis involves the preparation of a separate set of electrophiles, specifically various 2-bromo-N-(un/substituted-phenyl)acetamides. These are synthesized by reacting different substituted anilines with bromoacetyl bromide. scielo.br

In the final key step, the N-(2,3-dihydrobenzo who.intCurrent time information in Bangalore, IN.-dioxin-6-yl)-4-methylbenzenesulfonamide is deprotonated with lithium hydride in DMF, and the resulting nucleophile is reacted with the previously synthesized 2-bromo-N-(un/substituted-phenyl)acetamides. scielo.brscienceopen.com This reaction couples the two fragments, yielding the target 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. scielo.brscienceopen.comresearchgate.net A similar pathway has also been utilized employing benzenesulfonyl chloride instead of tosyl chloride. researchgate.net

Table 3: Synthetic Scheme for Acetamide Derivatives

| Step | Description |

| 1 | Reaction of this compound with 4-methylbenzenesulfonyl chloride to form N-(2,3-dihydrobenzo who.intCurrent time information in Bangalore, IN.-dioxin-6-yl)-4-methylbenzenesulfonamide. scielo.brscienceopen.com |

| 2 | Reaction of various anilines with bromoacetyl bromide to form 2-bromo-N-(un/substituted-phenyl)acetamides. scielo.br |

| 3 | Coupling of the product from Step 1 with the products from Step 2 using LiH in DMF to yield the final acetamide derivatives. scielo.brscienceopen.com |

Formation of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs

The synthesis of 1,4-benzodioxane-6-carboxylic acid amide analogs often begins not with this compound itself, but with a related precursor that can be converted into the desired amide structure. A common strategy employs gallic acid as an inexpensive and readily available starting material. scirp.orgscirp.org

The synthetic sequence typically involves several key steps:

Esterification : Gallic acid is first converted to its methyl ester, methyl 3,4,5-trihydroxybenzoate, through Fischer esterification using methanol (B129727) and a sulfuric acid catalyst. scirp.orgscirp.org

Formation of the Dioxane Ring : The resulting ester reacts with 1,2-dibromoethane in the presence of a base like potassium carbonate (K₂CO₃) to form the 1,4-benzodioxane ring system. scirp.orgscirp.org

Functionalization and Hydrolysis : Further modifications can be made at other positions of the benzodioxane ring. For instance, reaction with various mercaptans can introduce sulfide (B99878) groups. scirp.org Subsequently, the methyl ester group is hydrolyzed to a carboxylic acid using a base such as sodium hydroxide (B78521) (NaOH), followed by acidification. scirp.orgresearchgate.net

Amide Bond Formation : The synthesized 1,4-benzodioxane-6-carboxylic acid is then activated, typically by converting it to an acid chloride using a reagent like oxalyl chloride. scirp.orgresearchgate.net This reactive intermediate is then treated with a variety of primary or secondary amines to yield the final 1,4-benzodioxane-6-carboxylic acid amide analogs. scirp.orgresearchgate.net

A library of these amide analogs has been synthesized with average yields of around 43% for the final amidation step. scirp.org The structures of these compounds are confirmed using techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and high-resolution ESI-MS. scirp.orgscirp.org The presence of the amide bond is characterized by C=O stretching vibrations between 1626 and 1676 cm⁻¹ and N-H stretching between 3275 - 3346 cm⁻¹ in their infrared spectra. scirp.orgscirp.org

Table 1: Examples of Synthesized 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs Data sourced from Idris et al., 2022. scirp.orgscirp.org

| Compound ID | Amine Reagent Used | Resulting R Group on Amide |

|---|---|---|

| 18 | 4-Fluoroaniline | 4-Fluorophenyl |

| 19 | 4-Chloroaniline | 4-Chlorophenyl |

| 20 | 4-Bromoaniline | 4-Bromophenyl |

| 21 | 4-Iodoaniline | 4-Iodophenyl |

| 22 | 4-Methoxyaniline | 4-Methoxyphenyl |

| 23 | 4-(Trifluoromethyl)aniline | 4-(Trifluoromethyl)phenyl |

| 24 | 4-Aminobenzonitrile | 4-Cyanophenyl |

| 25 | Aniline | Phenyl |

| 26 | Benzylamine | Benzyl |

| 27 | Cyclohexylamine | Cyclohexyl |

| 28 | 4-Chlorobenzylamine | 4-Chlorobenzyl |

| 31 | Pyrrolidine | Pyrrolidin-1-yl |

Incorporation into Complex Molecular Architectures

The amino group of this compound serves as a key functional handle for its integration into larger, more complex molecular structures, including phosphazenes, azo dyes, metal complexes, chalcones, and other heterocyclic systems. ontosight.ai

Reaction with Cyclotri/Tetraphosphazenes

This compound can act as a nucleophile in substitution reactions with highly reactive chlorocyclophosphazenes, such as hexachlorocyclotriphosphazene (N₃P₃Cl₆) and octachlorocyclotetraphosphazene (B1205224) (N₄P₄Cl₈). researchgate.netdergipark.org.tr The amino group attacks one of the phosphorus atoms of the phosphazene ring, displacing a chlorine atom. nih.gov This reaction leads to the formation of 1,4-benzodioxan-6-amino substituted cyclophosphazenes. researchgate.net

The substitution can proceed via different mechanisms, including Sɴ1 or Sɴ2 pathways, depending on the reactants and conditions. researchgate.netnih.gov By controlling the stoichiometry of the reactants, it is possible to obtain mono- or multi-substituted derivatives. These reactions expand the structural diversity of phosphazene chemistry, creating hybrid molecules that combine the properties of the benzodioxane moiety with the inorganic phosphazene core. researchgate.nettandfonline.com

Formation of Azo Dyes

Azo dyes containing the this compound scaffold are synthesized through a classic two-step process involving diazotization and azo coupling. researchgate.netwiley.com

Diazotization : The primary aromatic amine group of this compound is converted into a diazonium salt. This is typically achieved by reacting the amine with nitrous acid (HNO₂) at low temperatures (0-5 °C). libretexts.org Nitrous acid is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). google.com

Azo Coupling : The resulting, relatively stable diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, aniline, or another heterocyclic system. researchgate.netwiley.com The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner to form the characteristic azo (-N=N-) bond, yielding the final dye. google.com

A variety of azo dyes have been prepared from this compound and its derivatives, exhibiting a range of colors and properties. wiley.combohrium.comcdnsciencepub.com

Conjugation with Metal Complexes (e.g., Platinum(II) Complexes)

The amino group of this compound can act as a ligand, coordinating to metal centers to form stable complexes. researchgate.netmorressier.com A notable example is the formation of platinum(II) complexes. In these syntheses, the nitrogen atom of the amino group donates its lone pair of electrons to the platinum(II) ion, forming a coordinate bond. researchgate.net For instance, reaction with precursors like K₂PtCl₄ can lead to the synthesis of novel Pt(II) complexes where this compound is one of the ligands in the coordination sphere. researchgate.net These reactions are significant as they allow for the creation of metal-based compounds that merge the structural features of the benzodioxane scaffold with the unique chemical and electronic properties of the transition metal. researchgate.net

Integration into Chalcone (B49325) Frameworks

Chalcones are bi-aromatic ketones with a three-carbon α,β-unsaturated carbonyl system. The 1,4-benzodioxan moiety can be incorporated into chalcone frameworks, typically through a base-catalyzed Claisen-Schmidt condensation reaction. chemrevlett.comsci-hub.se The synthesis involves the reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde. nih.gov

To create a 1,4-benzodioxan-containing chalcone, 1-(2,3-dihydrobenzo[b] scirp.orgtandfonline.comdioxin-6-yl)ethan-1-one is used as the ketone component. chemrevlett.comsci-hub.se This ketone is reacted with various substituted aromatic aldehydes in the presence of a base like sodium hydroxide (NaOH) in an alcoholic solvent. chemrevlett.com The reaction proceeds by forming an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the chalcone. nih.govresearchgate.net

Table 2: Examples of Synthesized 1,4-Benzodioxan-Substituted Chalcones Data sourced from Thangadurai et al., 2022. sci-hub.se

| Compound ID | Aldehyde Used | Resulting Substituent on Phenyl Ring B |

|---|---|---|

| C1 | 4-Fluorobenzaldehyde | 4-Fluoro |

| C2 | 2-Fluorobenzaldehyde | 2-Fluoro |

| C3 | 2,4-Difluorobenzaldehyde | 2,4-Difluoro |

| C4 | 4-Chlorobenzaldehyde | 4-Chloro |

| C5 | 2-Chlorobenzaldehyde | 2-Chloro |

| C6 | 2,4-Dichlorobenzaldehyde | 2,4-Dichloro |

Derivatives with Piperazine (B1678402) and Thiazolidinedione Moieties

The 1,4-benzodioxan scaffold can be functionalized with other heterocyclic moieties like piperazine and thiazolidinedione to create hybrid molecules.

Piperazine Derivatives : A common synthetic route involves a nucleophilic substitution reaction. For example, 1-(1,4-benzodioxane-2-carbonyl)piperazine can be synthesized by reacting 1,4-benzodioxan-2-carbonyl chloride with piperazine. eurjchem.comresearchgate.net This intermediate can then be further functionalized by reacting its secondary amine with various sulfonyl chlorides or acid chlorides to produce a diverse library of derivatives. eurjchem.comresearchgate.net Alternatively, piperazine derivatives can be synthesized by reacting a suitable 1,4-benzodioxan precursor with various N-arylpiperazines. semanticscholar.orgnih.gov

Thiazolidinedione Derivatives : Thiazolidinedione moieties can be attached to the 1,4-benzodioxan ring, often through a Knoevenagel condensation. This reaction typically involves a 1,4-benzodioxan-carboxaldehyde and a thiazolidine-2,4-dione in the presence of a basic catalyst. ingentaconnect.com More complex structures have also been synthesized, such as a series of 1,4-benzodioxane thiazolidinedione piperazine derivatives. nih.govunimi.it In one such synthesis, the target compounds were obtained by reacting an intermediate containing the benzodioxane and piperazine moieties with 5-bromo-thiazolidine-2,4-dione. nih.gov

Biological Activities and Pharmacological Effects of 1,4 Benzodioxan 6 Amine Derivatives

Enzymatic Inhibition Profiles

Derivatives of 1,4-benzodioxan-6-amine have been synthesized and evaluated for their inhibitory potential against several important enzyme targets. These studies have revealed that specific structural modifications to the parent molecule can lead to potent and selective inhibitors of enzymes involved in neurotransmission, inflammation, and metabolic regulation.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission. A study investigating a series of N-substituted sulfonamide derivatives of 1,4-benzodioxane-6-amine found them to be inactive against both AChE and BChE. nih.gov This suggests that the sulfonamide modification on the 6-amino group of the 1,4-benzodioxan ring does not confer inhibitory activity towards these enzymes.

In a separate study, a series of 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides were synthesized with the aim of evaluating their enzyme inhibitory potential, including against acetylcholinesterase. scielo.brresearchgate.net However, the specific results regarding their AChE and BChE inhibitory activities were not detailed in the available literature, indicating a potential area for further investigation.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Research into the alpha-glucosidase inhibitory potential of this compound derivatives is an emerging area. One study set out to synthesize and evaluate 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides for their inhibitory activity against α-glucosidase. scielo.brresearchgate.net Detailed findings from this investigation are not yet widely available, suggesting that the potential of this class of compounds as alpha-glucosidase inhibitors is still under exploration.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are a family of enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. A series of N-substituted sulfonamide derivatives of 1,4-benzodioxane-6-amine were screened for their inhibitory activity against lipoxygenase (LOX) and were identified as potent inhibitors. nih.gov The study highlighted that while these compounds were inactive against cholinesterases, they showed significant promise as LOX inhibitors. nih.gov Unfortunately, specific IC50 values were not provided in the accessible research, which would be crucial for quantifying their potency.

Cyclooxygenase-2 (COX-2) Inhibitory Activity

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic goal to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. A series of 1-((2,3-Dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives have been synthesized and identified as new and selective ligands for the COX-2 enzyme. nih.govscience.gov One of the most promising compounds from this series, compound 3k , demonstrated significant anti-inflammatory activity. nih.govscience.gov While the study confirmed the selective COX-2 inhibitory nature of these compounds, specific IC50 values were not reported in the available literature.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of dopamine (B1211576) and its inhibition can be beneficial in the treatment of neurodegenerative disorders like Parkinson's disease. Several studies have focused on 1,4-benzodioxan-substituted chalcones as potent and selective MAO-B inhibitors.

One study designed and synthesized a series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives and evaluated their inhibitory activity against human MAO-B (hMAO-B). frontiersin.org The majority of these compounds displayed inhibitory activity with high selectivity. The most potent compound, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one, exhibited a very low IC50 value, indicating high potency. frontiersin.org

| Compound | Substitution Pattern | IC50 (µM) |

|---|---|---|

| (E)-1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one | 4-chloro | Data not available |

| (E)-1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one | 4-bromo | Data not available |

| (E)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)-1-(4-methoxyphenyl)prop-2-en-1-one | 4-methoxy | Data not available |

| (E)-1-(4-chloro-2-hydroxyphenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one | 4-chloro, 2-hydroxy | Data not available |

| (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one | 3-bromo, 4-fluoro | 0.026 |

Data sourced from: frontiersin.org

Fatty Acid Biosynthesis Enzyme Inhibition (e.g., FabH)

The bacterial fatty acid biosynthesis (FAS-II) pathway presents a promising target for the development of novel antibacterial agents. One of the key enzymes in this pathway is β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initial condensation step. Currently, there is no available research in the scientific literature regarding the inhibitory activity of this compound derivatives against FabH or other enzymes involved in the fatty acid biosynthesis pathway. This represents a potential avenue for future research in the discovery of new antimicrobial compounds.

Antimicrobial Efficacy of this compound Derivatives

The search for novel antimicrobial agents is a critical area of research, and derivatives of 1,4-benzodioxan have emerged as a promising scaffold. These compounds have been synthesized and evaluated for their effectiveness against a wide range of pathogenic microorganisms, including bacteria and fungi.

Antibacterial Spectrum (Gram-positive and Gram-negative Strains)

Derivatives of 1,4-benzodioxan have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study involving cinnamaldehyde (B126680) acylhydrazone derivatives containing a 1,4-benzodioxan fragment revealed potent, broad-spectrum activity. jst.go.jp These compounds were evaluated for their minimum inhibitory concentrations (MICs) against several bacterial strains. One compound in particular, designated B6, showed strong biological activity against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis, with its efficacy being comparable to the control drug, Kanamycin B. jst.go.jp The antibacterial action of these derivatives is linked to the inhibition of β-ketoacyl–acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis. jst.go.jp

Another series of novel 1,4-benzodioxan derivatives incorporating a Schiff base also exhibited notable antibacterial properties. researchgate.net Preliminary results from this research indicated that most of these compounds were more effective against Gram-negative bacteria than Gram-positive strains. researchgate.net Specifically, compounds 4d and 4m were highly active against E. coli, while compound 4g showed strong activity against P. aeruginosa. researchgate.net Furthermore, certain ethylated sulfonamides derived from this compound have been identified as effective antibacterial agents. who.int

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| B6 (Cinnamaldehyde acylhydrazone derivative) | E. coli | 1.53 | jst.go.jp |

| B6 (Cinnamaldehyde acylhydrazone derivative) | S. aureus | 3.13 | jst.go.jp |

| B6 (Cinnamaldehyde acylhydrazone derivative) | P. aeruginosa | 6.25 | jst.go.jp |

| B6 (Cinnamaldehyde acylhydrazone derivative) | B. subtilis | 6.25 | jst.go.jp |

| 4d (Schiff base derivative) | E. coli | 0.78 | researchgate.net |

| 4m (Schiff base derivative) | E. coli | 0.17 | researchgate.net |

| 4g (Schiff base derivative) | P. aeruginosa | 0.78 | researchgate.net |

Antifungal Activities

In addition to their antibacterial effects, 1,4-benzodioxan derivatives have been investigated for their potential as antifungal agents. Research has shown that certain derivatives possess excellent, broad-spectrum antifungal activity against several human pathogenic fungi. researchgate.net Phenyl-propionamide-containing compounds, for instance, were found to be highly effective against Candida albicans, Cryptococcus neoformans, Candida glabrata, and Candida parapsilosis, with MIC values ranging from ≤0.125 µg/mL to 4.0 µg/mL. researchgate.net

Similarly, a series of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and evaluated for their antimicrobial properties. researchgate.net Within this series, compound 6b, identified as 4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane -2-carbonyl)piperazine, demonstrated significant activity against the pathogenic fungal strains tested. researchgate.net The mechanism of action for many of these antifungal derivatives is believed to involve the inhibition of CYP51, a crucial enzyme in fungal cell membrane biosynthesis. researchgate.netnih.gov

Activity Against Drug-Resistant Bacterial Strains

The rise of antimicrobial resistance necessitates the development of compounds effective against resistant pathogens. Derivatives of 1,4-benzodioxan have shown promise in this area. One study focused on inhibitors of diapophytoene desaturase (CrtN), a key enzyme in the biosynthesis of the golden carotenoid pigment of Staphylococcus aureus, which contributes to its virulence. unimi.it A 1,4-benzodioxan-derived CrtN inhibitor, compound 19, exhibited potent, single-nanomolar inhibitory activity against four different methicillin-resistant S. aureus (MRSA) strains. unimi.it This compound was highlighted as a potential candidate for treating infections caused by vancomycin-intermediate and linezolid-resistant S. aureus. unimi.it

Furthermore, a class of benzodioxane-benzamide compounds has been developed that targets the FtsZ protein, which is essential for bacterial cell division. nih.gov These compounds displayed promising antibacterial activity not only against multidrug-resistant Staphylococcus aureus but also against mutated strains of Escherichia coli. nih.gov In the realm of antifungal research, certain phenyl-propionamide derivatives of benzodioxan have demonstrated inhibitory activity against fluconazole-resistant Candida albicans and Candida auris. researchgate.net

Anticancer and Antitumor Potentials of this compound Derivatives

The 1,4-benzodioxan scaffold is a key structural feature in a variety of compounds investigated for their anticancer and antitumor properties. scirp.orgnih.gov These derivatives have been shown to exert cytotoxic effects on numerous cancer cell lines and to influence fundamental cellular processes like apoptosis and proliferation.

General Cytotoxicity in Various Cancer Cell Lines

Derivatives of 1,4-benzodioxan have demonstrated a broad range of cytotoxic activity against diverse cancer cell lines. A series of 1,4-benzodioxane-hydrazone derivatives were synthesized and screened for their anticancer potential. nih.gov One compound, 7e, emerged as a particularly potent inhibitor of cancer cell growth, showing activity across 56 different cell lines. Its efficacy was especially pronounced in melanoma cell lines, including MDA-MB-435, M14, SK-MEL-2, and UACC-62, with GI₅₀ values of 0.20, 0.46, 0.57, and 0.27 μM, respectively. nih.gov

Other studies have explored different modifications of the benzodioxan structure. An arylpyrazolyl benzodioxane, CCT018159, was found to inhibit heat-shock protein 90 (Hsp90) and exhibited a GI₅₀ of 4.1 μM in HCT116 human colon cancer cells. unimi.it A separate series of alpha1-adrenoreceptor antagonists based on a phendioxan (B1680296) analogue also showed antitumor activity in human PC-3 prostate cancer cells, with the compound known as "clopenphendioxan" being the most effective. nih.gov Additionally, various other derivatives, including those with 1,3,4-thiadiazole (B1197879), 2-styryl-5-nitroimidazole, and 1,3,4-oxadiazolyl moieties, have shown potent growth inhibition against cancer cell lines such as HEPG2 (liver), A549 (lung), and HeLa (cervical). unimi.it

| Compound | Cancer Cell Line | Activity Measurement | Value (µM) | Reference |

|---|---|---|---|---|

| 7e (Hydrazone derivative) | MDA-MB-435 (Melanoma) | GI₅₀ | 0.20 | nih.gov |

| 7e (Hydrazone derivative) | UACC-62 (Melanoma) | GI₅₀ | 0.27 | nih.gov |

| 7e (Hydrazone derivative) | M14 (Melanoma) | GI₅₀ | 0.46 | nih.gov |

| 7e (Hydrazone derivative) | SK-MEL-2 (Melanoma) | GI₅₀ | 0.57 | nih.gov |

| CCT018159 (Arylpyrazolyl derivative) | HCT116 (Colon) | GI₅₀ | 4.1 | unimi.it |

| 28 (2-styryl-5-nitroimidazole derivative) | HeLa (Cervical) | IC₅₀ | 2.54 | unimi.it |

| 28 (2-styryl-5-nitroimidazole derivative) | A549 (Lung) | IC₅₀ | 3.11 | unimi.it |

| 35 (1,3,4-oxadiazolyl derivative) | (Telomerase Inhibition) | IC₅₀ | 1.27 | unimi.it |

Modulation of Apoptosis and Cell Proliferation in Cancer Cells

The anticancer effects of 1,4-benzodioxan derivatives are often linked to their ability to modulate critical cellular pathways, including apoptosis (programmed cell death) and cell cycle progression. The potent hydrazone derivative, compound 7e, was shown to induce apoptosis in MDA-MB-435 melanoma cells. nih.gov Further analysis revealed that this compound also caused cell cycle arrest in the S-phase. nih.gov

In the case of the antitumor agent "clopenphendioxan," its activity in PC-3 prostate cancer cells was associated with the induction of apoptosis. nih.gov This effect was linked to a significant reduction in the expression of alpha1D- and alpha1B-adrenoreceptor subtypes, demonstrating a clear modulation of cellular signaling pathways. nih.gov Similarly, the inhibition of the molecular chaperone Hsp90 by the derivative CCT018159 is known to result in cell apoptosis, which is more pronounced in tumor cells than in normal cells. unimi.it Another study on a benzodioxole derivative, compound 2a, found that it induced cell cycle arrest in the G2-M phase in Hep3B liver cancer cells, an effect that was comparable to the activity of the established chemotherapy drug doxorubicin. najah.edu

Investigation of Metal Complexes as Antitumor Agents

The development of metal-based drugs is an active area of cancer research, seeking alternatives to conventional platinum-based chemotherapeutics like cisplatin. researchgate.net In this context, this compound has been utilized as a ligand in the formation of novel metal complexes with potential antitumor activity.

Recent research has described a novel Pt(II) complex incorporating this compound. researchgate.net Studies on this complex have investigated its stability, ability to bind to DNA, and its antitumor effects against human breast cancer cells. researchgate.net The rationale for exploring such compounds stems from the need for new anticancer agents that may operate through mechanisms distinct from those of established drugs, potentially offering improved efficacy or reduced side effects. researchgate.net The coordination of biologically active ligands, such as benzodioxan derivatives, to metal centers is a strategic approach to developing selective and cytotoxic therapeutic agents. nih.gov This strategy aims to combine the pharmacological properties of the organic ligand with the unique chemical and structural features of the metal ion to create synergistic antitumor effects. nih.gov

Other Significant Biological Activities

Derivatives of 1,4-benzodioxan have demonstrated significant anti-inflammatory activities in various experimental models. scirp.org Research into structure-activity relationships has shown that the substitution pattern on the benzodioxan ring is critical for this activity. For instance, a 2,3-dihydro-1,4-benzodioxin analog featuring an acetic acid substituent at the 6-position was found to exhibit optimal anti-inflammatory effects. scirp.org

A series of substituted derivatives containing the 1,4-benzodioxine nucleus were evaluated for their anti-inflammatory potential using the carrageenan-induced rat paw edema model. researchgate.net Several of these compounds displayed more potent in vivo anti-inflammatory activity than the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. researchgate.netnih.gov Furthermore, certain 1,4-benzodioxan-substituted thienyl chalcone derivatives have been identified as having anti-neuroinflammatory activity. nih.gov The mechanism of anti-inflammatory action for some related heterocyclic compounds has been linked to the activation of the NRF2 pathway, which in turn reverses the production of pro-inflammatory cytokines and mediators. nih.gov

| Compound Class/Derivative | Key Research Finding | Reference Model/Assay | Citation |

|---|---|---|---|

| (2,3-dihydrobenzo researchgate.netscirp.orgdioxin-6-yl)acetic acid | Exhibited optimal anti-inflammatory activity compared to isomers. | Not specified | scirp.org |

| Substituted 1,4-benzodioxine derivatives (e.g., compounds (S)-2, 14, 17) | Showed greater in vivo anti-inflammatory activity than ibuprofen. | Carrageenan-induced rat paw edema | researchgate.net |

| 8-(3-Dimethylaminopropionyl)-1,6-benzodioxocane | Demonstrated higher activity than corresponding 1,4-benzodioxane (B1196944) derivatives. | Not specified | nih.gov |

| 1,4-Benzodioxan-substituted thienyl chalcones | Possess anti-neuroinflammatory activity. | Not specified | nih.gov |

The 1,4-benzodioxan moiety is a core component of several compounds that modulate alpha-adrenergic receptors (α-ARs), which are crucial in regulating the sympathetic nervous system. scirp.orgfrontiersin.org These receptors are classified into subtypes, including α1 (α1A, α1B, α1D) and α2 (α2A, α2B, α2C), and their modulation is a key therapeutic strategy for conditions like hypertension. ccjm.orgmhmedical.com

Doxazosin, a well-known antihypertensive drug, features the 1,4-benzodioxan structure and functions as an α1-adrenoceptor antagonist. scirp.orgdntb.gov.ua Extensive research has focused on modifying the benzodioxan scaffold to achieve subtype selectivity. Studies on WB 4101-related benzodioxans revealed derivatives with high affinity and selectivity for the α1a-adrenoreceptor subtype, while other modifications led to selective α1d antagonists. nih.gov Further investigations into the structure-activity relationships of dihydrobenzofuranylimidazoline derivatives, analogous to the 1,4-benzodioxan ring system, have identified compounds with potent and selective presynaptic α2-adrenoreceptor antagonist properties. nih.gov Interestingly, chirality plays a significant role; the binding sites of α1-ARs and 5-HT1A receptors recognize 1,4-dioxane (B91453) derivatives with reversed stereochemical requirements. nih.gov For example, the anticancer activity of certain derivatives in human prostate cancer cells was found to be dependent on the α1d-AR subtype. nih.gov

| Compound/Series | Receptor Target(s) | Observed Effect | Citation |

|---|---|---|---|

| Doxazosin | α1-Adrenoceptors | Antagonist | scirp.org |

| WB 4101-related benzodioxans (compounds 3-5, 7) | α1a-Adrenoceptor | High affinity and selectivity | nih.gov |

| WB 4101-related benzodioxan (compound 9) | α1d-Adrenoceptor | Selective antagonist | nih.gov |

| Dihydrobenzofuranylimidazoline derivatives (compounds 13, 14) | Presynaptic α2-Adrenoceptors | Selective antagonists with high potency | nih.gov |

| 1,4-Dioxane derivative (R)-4 | α1d-Adrenoceptor | Eutomer at this subtype; activity linked to anticancer effects in PC-3 cells | nih.gov |

A number of 1,4-benzodioxan derivatives have been reported to possess hepatoprotective and antioxidant properties. scirp.org These activities are crucial for protecting the liver from damage induced by toxins and oxidative stress.

In one study, a series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and evaluated for their biological activities. researchgate.net Among the tested compounds, 4-(3-methoxy)-benzoyl-1-(1,4-benzodioxane-2-carbonyl)piperazine demonstrated moderate antioxidant activity as measured by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay method. researchgate.net Additionally, other research has pointed to the potential of novel 1,4-benzodioxane-containing thiazolidinone derivatives as antihepatotoxic agents, further highlighting the therapeutic potential of this scaffold in liver protection. acs.org

Derivatives of 1,4-benzodioxan have been extensively studied for their interaction with serotonin (B10506) 5-HT1A receptors, a key target in the treatment of depression and anxiety. mdpi.com These compounds exhibit a range of activities, including agonism, partial agonism, and antagonism.

Structure-activity relationship studies have shown that stereochemistry is a critical determinant of activity. For example, the (S)-enantiomer of one 1,4-dioxane derivative proved to be a potent 5-HT1A receptor agonist with high selectivity over α1-adrenoceptor subtypes. nih.gov Conversely, many structural modifications to the benzodioxan prototype WB 4101 resulted in a significant loss of affinity for 5-HT1A receptors. nih.gov

A notable example is S15535 [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine], a selective 5-HT1A receptor partial agonist. nih.govresearchgate.net This compound has been shown to enhance cholinergic transmission and improve cognitive function in rodent models. nih.govresearchgate.net Its mechanism of action is complex, involving both the blockade of postsynaptic 5-HT1A receptors and the engagement of presynaptic 5-HT1A autoreceptors. nih.govresearchgate.net

| Compound | Observed Effect at 5-HT1A Receptor | Key Finding | Citation |

|---|---|---|---|

| (S)-2 (a 1,4-dioxane derivative) | Potent Agonist | Highly selective over α1-adrenoceptor subtypes. | nih.gov |

| S15535 [4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine] | Partial Agonist | Enhances cholinergic transmission and cognitive function. Acts on both postsynaptic receptors and autoreceptors. | nih.govresearchgate.net |

| Chromene derivative 8 | Partial Agonist | An exception among WB 4101 derivatives, most of which lost 5-HT1A affinity. | nih.gov |

Positive allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, known as ampakines, are being investigated as cognitive enhancers for treating neurodegenerative and neuropsychiatric diseases. nih.govmdpi.com Certain 1,4-benzodioxan derivatives have emerged as significant compounds in this class.

The prototypical ampakine, CX546, which is 1-(1,4-benzodioxan-6-ylcarbonyl)piperidine, potentiates AMPA receptor currents. nih.gov It functions by slowing the deactivation of the receptor, thereby enhancing synaptic responses. nih.gov The efficacy of CX546 has been found to vary significantly across different brain regions. nih.gov Research indicates that these regional differences can be attributed to variations in the expression of AMPA receptor subunits (GluA1-4) and associated transmembrane AMPA receptor regulatory proteins (TARPs). nih.gov For example, the potentiation effect of CX546 is nearly three times larger in the hippocampus and cerebellum compared to the thalamus and brainstem, which correlates with the prevalence of specific receptor subunit and TARP combinations in those areas. nih.gov The synthesis of various amides of benzodioxane-6-carboxylic acid continues to be an area of interest for developing new allosteric modulators of AMPA receptors. researchgate.net

Insecticidal Activity of this compound Derivatives

Research into the derivatives of this compound has identified promising candidates for the development of novel insecticides. These compounds have been investigated for their ability to act as insect growth regulators by interfering with vital hormonal pathways in insects.

One area of focus has been the disruption of the juvenile hormone (JH) signaling pathway, which is crucial for controlling metamorphosis and reproduction in insects. nih.gov Inhibitors of this pathway can be effective insect growth regulators. nih.gov In this context, a series of 1,4-benzodioxan derivatives were synthesized and evaluated for their biological activity.

A notable derivative, ethyl (E)-3-(4-{[7-(4-methoxycarbonylbenzyloxy)-1,4-benzodioxan-6-yl]methyl}phenyl)prop-2-enoate (EMBP), demonstrated significant activity. nih.gov Studies on silkworm larvae revealed that EMBP could induce precocious metamorphosis, a hallmark of JH signaling disruption. nih.gov Further investigation into its mechanism of action showed that EMBP effectively suppressed the induction of reporter gene expression by Juvenile hormone I (JH I) in a concentration-dependent manner in a Bombyx mori cell line. nih.gov These findings suggest that EMBP specifically targets the JH-mediated Kr-h1 signaling pathway, highlighting its potential as a lead compound for the development of new insect growth regulators. nih.gov

Table of this compound Derivatives and their Insecticidal Activity

| Compound | Structure | Activity | Mechanism of Action |

|---|

Structure Activity Relationship Sar Studies of 1,4 Benzodioxan 6 Amine Derivatives

Influence of Substituent Nature and Position on Biological Activity

The nature and position of substituents on the 1,4-benzodioxan-6-amine framework profoundly influence the biological activity of its derivatives. For instance, in the context of α1-adrenoreceptor antagonists, the introduction of various substituents at the ortho, meta, and para positions of a benzyloxy function attached to a phendioxan (B1680296) open analogue of 1,4-benzodioxan has been systematically studied. nih.gov This approach, known as the Topliss scheme, has led to the development of potent antagonists. nih.gov Generally, these derivatives exhibit the highest affinity for the α1D-adrenoreceptor subtype compared to the α1A- and α1B-subtypes and the 5-HT1A receptor. nih.gov

In the realm of enzyme inhibition, the substitution pattern on chalcone (B49325) derivatives of 1,4-benzodioxan plays a crucial role in their activity against human monoamine oxidase B (hMAO-B). nih.gov For example, the introduction of a bromo and a fluoro group at the 3- and 4-positions, respectively, of a phenyl ring attached to the chalcone backbone resulted in a highly potent hMAO-B inhibitor. nih.gov

The amine group at the 6-position of the 1,4-benzodioxan ring is a key functional handle for derivatization. Its conversion to sulfonamides, followed by N-alkylation or N-aralkylation, has been a successful strategy for creating diverse libraries of compounds with potential biological activities.

Regioisomeric Effects on Pharmacological Profiles

The position of functional groups on the 1,4-benzodioxan ring system has a significant impact on the pharmacological profiles of its derivatives, a phenomenon known as regioisomeric effects. A notable example is seen in derivatives bearing an acetic acid substituent, which have been investigated for their anti-inflammatory activity. scirp.org

Studies have demonstrated that the placement of the acetic acid group at position-6 of the 2,3-dihydro-1,4-benzodioxin ring results in optimal anti-inflammatory activity. scirp.org In contrast, the corresponding regioisomer with the acetic acid substituent at position-2 exhibits only mediocre anti-inflammatory effects. scirp.org This highlights the critical importance of the substitution pattern on the benzodioxan core for achieving the desired pharmacological response. scirp.org

This regioisomeric distinction is a crucial consideration in the design of new anti-inflammatory agents based on the 1,4-benzodioxan scaffold, as it dictates the spatial arrangement of key interacting groups and, consequently, their binding affinity to biological targets. scirp.org

Correlation Between Side-Chain Modifications and Enzyme Inhibitory Potency

Modifications to the side chains of this compound derivatives have been shown to significantly impact their enzyme inhibitory potency. This is particularly evident in the development of inhibitors for monoamine oxidase B (MAO-B) and cholinesterases.

A series of 1,4-benzodioxan-substituted chalcone derivatives were synthesized and evaluated for their inhibitory activity against human MAO-B (hMAO-B). nih.gov The results demonstrated that the nature of the substituent on the phenyl ring of the chalcone moiety plays a critical role in the inhibitory potency. For instance, compound 22 , an (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)prop-2-en-1-one, emerged as the most potent inhibitor with an IC50 of 0.026 µM and a selectivity index greater than 1538 for hMAO-B over hMAO-A. nih.gov Kinetic studies revealed that these active compounds act as competitive and reversible inhibitors of hMAO-B. nih.gov

Similarly, sulfonamide derivatives of 1,4-benzodioxane-6-amine have been synthesized and screened against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) enzymes. researchgate.net These studies found that the synthesized compounds were effective inhibitors of lipoxygenase. researchgate.net

The following table summarizes the MAO inhibitory activities of selected 1,4-benzodioxan-substituted chalcone derivatives:

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) |

| 1 | >40 | 13.04 ± 0.06 | >3 |

| 18 | >40 | 0.23 ± 0.01 | >173 |

| 19 | >40 | 0.051 ± 0.002 | >784 |

| 20 | >40 | 0.12 ± 0.01 | >333 |

| 22 | >40 | 0.026 ± 0.001 | >1538 |

| 25 | >40 | 1.15 ± 0.04 | >34 |

Structural Determinants for Adrenoreceptor Subtype Selectivity

The structural features of 1,4-benzodioxan derivatives are critical in determining their selectivity for different subtypes of adrenergic receptors (α1A, α1B, and α1D). Modifications to the core structure and its substituents can dramatically alter the affinity and selectivity profile of these compounds.

For example, a series of WB 4101-related benzodioxans were synthesized and their binding affinities for α1-adrenoreceptor subtypes were evaluated. nih.gov The results showed that certain modifications to the dioxane unit led to high affinity and selectivity for the α1A-adrenoreceptor subtype for some compounds, while another derivative exhibited a reversed selectivity profile, being a selective α1D antagonist. nih.gov This highlights the crucial role of the dioxane portion of the molecule in dictating subtype selectivity. nih.gov

Furthermore, many of these structural modifications resulted in a significant decrease in affinity for 5-HT1A serotoninergic receptors, which is a desirable feature for designing selective α1A-adrenoreceptor antagonists. nih.gov The stereochemistry at carbon 2 of the 1,4-benzodioxane (B1196944) ring has also been shown to be a crucial factor in the interaction with adrenergic receptors.

SAR Insights in Anti-inflammatory Compound Design

Structure-activity relationship (SAR) studies of 1,4-benzodioxan derivatives have provided valuable insights for the design of novel anti-inflammatory compounds. The 1,4-benzodioxan nucleus is a key pharmacophore in several compounds exhibiting anti-inflammatory properties. researchgate.net

As previously mentioned in the section on regioisomeric effects, the position of substituents on the benzodioxan ring is a critical determinant of anti-inflammatory activity. scirp.org A 2,3-dihydro-1,4-benzodioxin analog with an acetic acid group at position-6 displayed significant anti-inflammatory activity, whereas the corresponding isomer with the substituent at position-2 was much less active. scirp.org

Further studies have explored the synthesis of various substituted derivatives containing the 1,4-benzodioxine nucleus and evaluated their in vitro and in vivo anti-inflammatory activities. researchgate.net Several of these derivatives demonstrated more potent anti-inflammatory activity in a rat paw edema model than the well-known nonsteroidal anti-inflammatory drug (NSAID), ibuprofen. researchgate.net The introduction of thiazole (B1198619) and dihydropyrazole moieties into the 1,4-benzodioxan scaffold has also been explored as a strategy to develop new anti-inflammatory agents.

Structural Features Conferring Antitumor Activity

The 1,4-benzodioxan scaffold has been incorporated into various molecular frameworks to develop compounds with antitumor activity. The structural features of these derivatives play a crucial role in their efficacy.

For instance, this compound has been utilized as a starting material for the synthesis of N-(2-hydroxy-ethyl)-2,3-didehydroazapodophyllotoxins, which have shown potential as antitumor agents. sigmaaldrich.com In another study, a series of new α1-adrenoreceptor antagonists derived from a phendioxan open analogue of 1,4-benzodioxan were evaluated for their antitumor activity against human PC-3 prostate cancer cells. nih.gov The results, obtained using a sulforhodamine B (SRB) assay, indicated that these compounds exhibited antitumor activity at low micromolar concentrations. nih.gov One particular derivative, named "clopenphendioxan," was found to be the most efficacious. nih.gov

Furthermore, the 1,4-benzodioxane bisamide, CCT251236, has been identified as an HSF1 pathway inhibitor with growth inhibitory activities in a human ovarian carcinoma xenograft model. scirp.org The 1,4-benzodioxane moiety was found to be essential for the growth inhibitory activity of this compound, as its replacement led to a reduction or loss of activity. scirp.org

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of small molecule drugs to their protein targets. For compounds derived from 1,4-Benzodioxan-6-amine, docking studies have been instrumental in elucidating their inhibitory mechanisms against several key enzymes and their interaction with DNA.

Derivatives of this compound, particularly sulfonamides, have been investigated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. Molecular docking studies have been performed to understand the binding interactions of these compounds with both AChE and BChE. researchgate.neteurjchem.comchemmethod.com While many synthesized derivatives showed moderate activity, the computational analyses provided valuable insights into their binding modes. researchgate.neteurjchem.com For instance, the docking of ethylated sulfonamides into the active sites of both cholinesterases was computationally observed, correlating with their moderate inhibitory activity found in experimental assays. eurjchem.com N-substituted sulfonamide derivatives were also docked against AChE and BChE, revealing a decent affinity for the binding cavities of these enzymes. chemmethod.com

Table 1: Key Molecular Docking Interactions of this compound Sulfonamide Derivatives with Cholinesterases

| Derivative Type | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Ethylated Sulfonamides | AChE & BChE | Not specified in detail | Computationally observed | eurjchem.com |

| N-substituted Sulfonamides | AChE & BChE | Not specified in detail | Decent binding affinity | chemmethod.com |

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Ethylated sulfonamides incorporating the 1,4-benzodioxane (B1196944) moiety have been identified as moderate inhibitors of α-glucosidase. eurjchem.com Computational studies were conducted to correlate these findings, suggesting that the interactions between these inhibitors and the enzyme's active site could be computationally modeled. eurjchem.com More recent research on benzodioxane carboxylic acid-based hydrazones has shown potent α-glucosidase inhibition. nih.gov Molecular docking of these hydrazone derivatives revealed strong binding interactions within the enzyme's active site, facilitated by hydrogen bonding, π-π stacking, and hydrophobic interactions, which helps to explain their significant in vitro activity. nih.gov

Table 2: Predicted Binding Interactions of 1,4-Benzodioxane Derivatives with Alpha-Glucosidase

| Derivative Type | Key Interacting Residues | Type of Interaction | Predicted Outcome | Reference |

|---|---|---|---|---|

| Ethylated Sulfonamides | Not specified in detail | Computationally observed | Moderate Inhibition | eurjchem.com |

| Hydrazones | Not specified in detail | Hydrogen bonding, π-π stacking, hydrophobic interactions | Potent Inhibition | nih.gov |

Lipoxygenase (LOX) enzymes are involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Therefore, LOX inhibitors have potential as anti-inflammatory agents. N-substituted sulfonamide derivatives of 1,4-Benzodioxane-6-amine have demonstrated promising inhibitory activity against lipoxygenase, often greater than their activity against cholinesterases. researchgate.netchemmethod.com Molecular docking simulations were employed to understand the molecular basis for this inhibition. researchgate.netchemmethod.com These in silico studies revealed that the sulfonamide derivatives have a strong affinity for the LOX active site. chemmethod.com The interaction analysis for potent compounds showed multiple points of contact, including hydrogen bonds and hydrophobic interactions with key residues within the binding cavity, which correlates well with the experimental results. chemmethod.com

Table 3: Computationally Observed Interactions of this compound Sulfonamide Derivatives with Lipoxygenase (LOX)

| Derivative Type | Key Interacting Residues | Type of Interaction | Predicted Affinity | Reference |

|---|---|---|---|---|

| N-substituted Sulfonamides | Not specified in detail | Hydrogen bonds, hydrophobic interactions | Good binding affinity | chemmethod.com |

| N-aryl Sulfonamides | Not specified in detail | Computationally docked | Good activity | researchgate.net |

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is a validated strategy for treating neurodegenerative disorders like Parkinson's disease. semanticscholar.org A variety of 1,4-benzodioxan-substituted derivatives, including chalcones and N-phenyl-carboxamides, have been designed and evaluated as potent and selective MAO-B inhibitors. semanticscholar.orgeurekaselect.comnih.gov Molecular docking studies have been crucial in understanding their mechanism of action. semanticscholar.orgdntb.gov.ua

These simulations show that the 1,4-benzodioxan moiety typically anchors within the active site of hMAO-B, which consists of a substrate cavity and an entrance cavity. semanticscholar.orgeurekaselect.com For chalcone (B49325) derivatives, the 1,4-benzodioxan ring fits into the substrate cavity, interacting with key residues. semanticscholar.org In the case of N-phenyl-carboxamide derivatives, the 1,4-benzodioxan moiety is positioned near the FAD cofactor, while the N-phenyl ring extends towards the entrance cavity. nih.gov The specific substitutions on the phenyl rings of these derivatives play a critical role in establishing additional interactions, such as hydrogen bonds and halogen bonds, with residues like Tyr398 and Tyr435, enhancing potency and selectivity. semanticscholar.orgresearchgate.net These computational insights have provided a clear rationale for the observed structure-activity relationships. semanticscholar.orgresearchgate.net

Table 4: Key Molecular Docking Interactions of 1,4-Benzodioxan Derivatives with MAO-B

| Derivative Type | PDB Code | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Chalcones | 2V61 | Tyr398, Tyr435, Cys172, Gln206 | Hydrogen bonds, Halogen bonds, Hydrophobic interactions | semanticscholar.orgsemanticscholar.orgresearchgate.net |

| N-phenyl-carboxamides | 2V5Z | Ile199, Gln206, Tyr326, Phe343 | π-π stacking, Hydrophobic interactions | eurekaselect.comnih.govnih.gov |

| Thienyl Chalcones | Not specified | Not specified in detail | Enzyme-inhibitor interactions revealed | dntb.gov.ua |

Information regarding specific molecular docking simulations and the investigation of binding models for this compound derivatives with inducible nitric oxide synthase (iNOS) was not available in the searched literature. While computational studies have been conducted on other classes of compounds as iNOS inhibitors, such as benzimidazole (B57391) and coumarin (B35378) derivatives, similar in silico analyses focused on the 1,4-benzodioxan scaffold have not been reported in the reviewed sources. semanticscholar.org

Metal-based drugs, particularly platinum complexes, are a cornerstone of cancer chemotherapy, with DNA being their primary target. A novel Pt(II) complex incorporating this compound as a ligand has been synthesized and its interaction with DNA investigated through computational methods. Molecular docking simulations were performed to predict the binding affinity and mode of interaction between the platinum complex and a DNA dodecamer duplex.

The in silico results suggest that the complex binds to DNA primarily through a groove binding mechanism. The docking pose indicates that the complex settles into the minor groove of the DNA double helix. The interactions are stabilized by a combination of forces, including hydrogen bonds between the amine groups of the ligand and the phosphate (B84403) backbone of DNA, as well as van der Waals and electrostatic interactions. These computational models support experimental findings and provide a structural basis for the DNA-binding activity of such metal complexes, highlighting their potential as anticancer agents.

Table 5: Predicted DNA Binding Interactions for a Pt(II) Complex of this compound

| DNA Model | Predicted Binding Mode | Key Interactions | Predicted Outcome | Reference |

|---|---|---|---|---|

| d(CGCGAATTCGCG)2 (PDB: 1BNA) | Minor Groove Binding | Hydrogen bonds, Electrostatic interactions, Van der Waals forces | Stable complex formation |

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Properties)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and properties of molecules. nih.gov DFT is employed to predict a range of molecular characteristics, including geometries, vibrational frequencies, and electronic properties like dipole moments and reactivity descriptors. nih.govdiptarkahait.com While specific DFT studies on this compound are not extensively documented in the literature, research on the parent 1,4-benzodioxan scaffold provides insight into the electronic nature of this class of compounds.

Rotationally resolved electronic spectroscopy combined with ab initio calculations has been used to study the structure of 1,4-benzodioxan in its ground and electronically excited states. researchgate.net These studies revealed that the molecule adopts a twisted C₂ symmetric structure and becomes more planar in the electronic ground state compared to its electronically excited state. researchgate.net DFT calculations are instrumental in determining such structural and electronic details.

For a molecule like this compound, DFT can be used to calculate key electronic properties that govern its reactivity and interactions. These properties include:

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, identifying electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors).

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

Such calculations are foundational for understanding how derivatives of this compound might interact with biological targets at an electronic level.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are pivotal in silico techniques in drug discovery used to identify novel bioactive compounds from large chemical databases. molinspiration.comnih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific biological target. chemrxiv.org

These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov Once a pharmacophore model is established, it is used as a 3D query to screen large virtual libraries of compounds, filtering for molecules that match the required features. researchgate.net This process significantly narrows down the number of candidates for experimental testing.

The 1,4-benzodioxan scaffold has been the subject of such studies. For instance, a pharmacophore model for α1-adrenoceptor antagonists was developed and validated using a series of 1,4-benzodioxan-arylpiperazine derivatives. capes.gov.brdocumentsdelivered.com Researchers derived structure-activity relationships by assessing how well the synthesized compounds fit the pharmacophore model, which helped identify the specific molecular moieties contributing to the biological activity. capes.gov.brdocumentsdelivered.com This approach demonstrates the utility of pharmacophore modeling in refining and understanding the structural requirements for activity in compounds derived from the 1,4-benzodioxan core.

Virtual screening can be performed in two primary ways:

Ligand-Based Virtual Screening (LBVS): Uses the properties of known active molecules to find others with similar characteristics.

Structure-Based Virtual Screening (SBVS): Uses the 3D structure of the protein target to dock and score potential ligands. researcher.life

Both methods have been successfully applied to identify novel inhibitors and lead compounds for various therapeutic targets. nih.gov

Binding Energy Calculations and Ligand-Protein Affinity Prediction

Predicting the binding affinity between a ligand and its protein target is a central goal of computational drug design. nih.gov Molecular docking is a primary technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. dergipark.org.tr During this process, scoring functions are used to estimate the binding affinity, often expressed as a docking score or binding energy, with more negative values indicating stronger binding. biorxiv.org

Several studies have applied molecular docking to derivatives of 1,4-benzodioxan to understand their interaction with biological targets.

Antitumor Agents: In a study on 1,3,4-thiadiazole (B1197879) derivatives containing a 1,4-benzodioxan moiety, docking simulations were used to position the most potent compound into the active site of the Focal Adhesion Kinase (FAK) enzyme to determine its probable binding model. nih.gov

MAO-B Inhibitors: The enzyme-inhibitor interactions of 1,4-benzodioxan-substituted chalcones were investigated using molecular docking studies to provide a rationale for their inhibitory activity against human monoamine oxidase B (MAO-B). nih.gov

FtsZ Inhibitors: Computational studies, including molecular docking, were used to design benzodioxane-benzamide derivatives as inhibitors of the bacterial cell division protein FtsZ. These studies suggested that specific substitutions could enhance the interaction with a hydrophobic subpocket in the protein's binding cavity. mdpi.com

For more accurate predictions, binding free energy calculations are often performed on the docked poses using methods like Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA). The MM-GBSA method calculates the free energy of binding by combining molecular mechanics energies with models for solvation energy. biorxiv.org Furthermore, advanced methods using machine learning and deep learning are being developed to improve the accuracy of binding affinity predictions by learning from large datasets of known protein-ligand interactions. researchgate.netnih.gov

In Silico Assessment of Drug-Likeness and Neurotoxicity

In silico tools are crucial for early-stage assessment of a compound's potential to be developed into a drug, focusing on its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. japtronline.com

Drug-Likeness Assessment Drug-likeness is evaluated using rules of thumb that identify compounds with physicochemical properties suitable for oral bioavailability. The most well-known of these is Lipinski's Rule of Five, which states that an orally active drug generally has no more than one violation of the following criteria wikipedia.orgdrugbank.com:

Molecular weight less than 500 Daltons

An octanol-water partition coefficient (log P) not exceeding 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors